molecular formula C7H15NO B2959969 3-Piperidinemethanol, 1-methyl-, (3S)- CAS No. 205194-35-0

3-Piperidinemethanol, 1-methyl-, (3S)-

Cat. No.: B2959969
CAS No.: 205194-35-0
M. Wt: 129.203
InChI Key: UGXQXVDTGJCQHR-ZETCQYMHSA-N
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Description

3-Piperidinemethanol, 1-methyl-, (3S)- is a versatile chemical compound with the molecular formula C7H15NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is used in various scientific research fields due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinemethanol, 1-methyl-, (3S)- typically involves the reduction of 1-methyl-3-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 3-Piperidinemethanol, 1-methyl-, (3S)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinemethanol, 1-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-methyl-3-piperidone, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

3-Piperidinemethanol, 1-methyl-, (3S)- is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Piperidinemethanol, 1-methyl-, (3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the chiral nature of the compound allows for selective interactions with biological systems, enhancing its efficacy in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidinemethanol
  • 4-Piperidinemethanol
  • 1-Methyl-2-piperidinemethanol

Uniqueness

3-Piperidinemethanol, 1-methyl-, (3S)- is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a methyl group on the piperidine ring. This combination of features imparts distinct reactivity and selectivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[(3S)-1-methylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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